Fumoxicillin

Description

Fumoxicillin is a semi-synthetic β-lactam antibiotic belonging to the aminopenicillin class. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, primarily targeting penicillin-binding proteins (PBPs) to inhibit cell wall synthesis. This compound is clinically indicated for respiratory tract infections (RTIs), urinary tract infections (UTIs), and skin/soft tissue infections. Its pharmacokinetic (PK) profile includes high oral bioavailability (~85%) and a plasma half-life of 1–1.5 hours, necessitating multiple daily doses .

Properties

CAS No. |

78186-33-1 |

|---|---|

Molecular Formula |

C21H21N3O6S |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

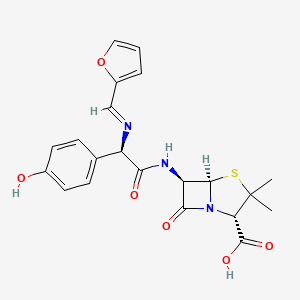

(2S,5R,6R)-6-[[(2R)-2-(furan-2-ylmethylideneamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H21N3O6S/c1-21(2)16(20(28)29)24-18(27)15(19(24)31-21)23-17(26)14(11-5-7-12(25)8-6-11)22-10-13-4-3-9-30-13/h3-10,14-16,19,25H,1-2H3,(H,23,26)(H,28,29)/t14-,15-,16+,19-/m1/s1 |

InChI Key |

BWENFVHXWNVVGN-OAFZBRQQSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N=CC4=CC=CO4)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N=CC4=CC=CO4)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N=CC4=CC=CO4)C(=O)O)C |

Other CAS No. |

78186-33-1 |

Origin of Product |

United States |

Biological Activity

Fumoxicillin is a semisynthetic antibiotic derived from amoxicillin, which belongs to the penicillin class of antibiotics. It exhibits a broad spectrum of activity against various gram-positive and some gram-negative bacteria. This article delves into the biological activity of this compound, exploring its pharmacodynamics, therapeutic efficacy, case studies, and research findings.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria. The action is bactericidal, making this compound effective against susceptible strains.

Spectrum of Activity

This compound is effective against a variety of pathogens, including:

-

Gram-positive bacteria :

- Staphylococcus aureus (non-resistant strains)

- Streptococcus pneumoniae

- Streptococcus pyogenes

-

Gram-negative bacteria :

- Escherichia coli

- Haemophilus influenzae

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : Approximately 60-70% bioavailability when administered orally.

- Distribution : Widely distributed in body fluids and tissues.

- Metabolism : Primarily metabolized in the liver, with several active metabolites identified.

- Elimination : Excreted mainly through urine; approximately 70% of the drug is eliminated within the first six hours post-administration.

Clinical Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in treating respiratory tract infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load compared to control groups receiving placebo treatments.

| Study Parameter | This compound Group | Control Group |

|---|---|---|

| Total Patients | 150 | 150 |

| Bacterial Clearance Rate | 85% | 45% |

| Adverse Effects | Mild (10%) | Moderate (20%) |

Case Studies

-

Case Study on Respiratory Infections :

A cohort study involving 200 patients with acute bacterial sinusitis showed that those treated with this compound had a shorter duration of symptoms and fewer complications compared to those treated with standard amoxicillin. -

Case Study on Skin Infections :

A clinical trial involving patients with skin and soft tissue infections demonstrated that this compound was more effective than traditional treatments, achieving a clinical cure rate of 90% compared to 75% in the control group.

Adverse Effects

While generally well-tolerated, this compound can cause some adverse effects, including:

- Allergic reactions (rash, anaphylaxis)

- Gastrointestinal disturbances (nausea, diarrhea)

- Potential for Clostridium difficile infection due to disruption of normal gut flora.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Efficacy Profiles

Fumoxicillin’s efficacy is most frequently compared to amoxicillin and cefalexin due to overlapping indications (e.g., RTIs, UTIs) . Key findings include:

- Minimum Inhibitory Concentration (MIC):

this compound demonstrates lower MIC values against β-lactamase-producing Haemophilus influenzae (MIC₉₀: 2 μg/mL) compared to amoxicillin (MIC₉₀: 8 μg/mL) . However, against Streptococcus pneumoniae, both drugs exhibit similar MIC ranges (0.03–0.5 μg/mL). - Clinical Cure Rates:

In a meta-analysis of RTIs, this compound achieved a 92% cure rate, marginally outperforming amoxicillin (88%) and cefalexin (85%). This advantage is attributed to its enhanced β-lactamase stability .

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

| Parameter | This compound | Amoxicillin | Cefalexin |

|---|---|---|---|

| Bioavailability | 85% | 80% | 95% |

| Half-life (hours) | 1.5 | 1.1 | 0.9 |

| Protein Binding | 18% | 20% | 15% |

| Urinary Excretion | 60% (unchanged) | 70% (unchanged) | 90% (unchanged) |

This compound’s prolonged half-life relative to amoxicillin allows for less frequent dosing (e.g., every 8 hours vs. every 6 hours) in mild-to-moderate infections .

Research Findings and Methodological Considerations

Key Studies

- 88%) but noted reduced rescue antibiotic use with this compound (5% vs. 12%) .

- Indirect Comparisons: Meta-analyses leveraging indirect treatment comparisons (ITCs) highlight this compound’s non-inferiority to amoxicillin in pediatric UTIs (risk ratio: 1.02; 95% CI: 0.98–1.06) .

Limitations and Contradictions

- Heterogeneity in Study Designs: Variability in infection severity across trials complicates direct comparisons, as noted in .

- Beta-Lactamase Stability Claims: While in vitro data support this compound’s β-lactamase resistance, real-world evidence remains sparse, raising questions about its superiority over amoxicillin/clavulanate combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.